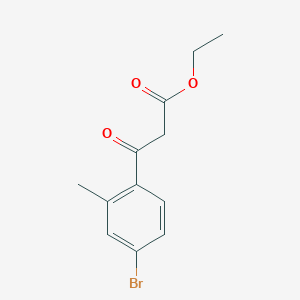

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC13551288

Molecular Formula: C12H13BrO3

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrO3 |

|---|---|

| Molecular Weight | 285.13 g/mol |

| IUPAC Name | ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C12H13BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3 |

| Standard InChI Key | FUOWAQLOTGMHHL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C |

Introduction

Structural and Physicochemical Properties

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate is a crystalline solid at room temperature, though its exact melting point remains undocumented. Its molecular structure integrates three key functional groups:

-

Aromatic ring: Substituted with bromine at the para position and a methyl group at the ortho position.

-

β-keto ester moiety: Comprising a ketone (C=O) and an ethyl ester (COOEt) group.

The bromine atom enhances electrophilic substitution reactivity, while the methyl group introduces steric effects that influence regioselectivity in subsequent reactions. The β-keto ester group is highly reactive, enabling participation in condensation, reduction, and cyclization reactions .

Synthesis Methods

Conventional Synthesis Pathways

The compound is typically synthesized via acylative coupling between ethyl 3-oxopropanoate and a functionalized aryl halide. A patent by describes a related synthesis using 1,2-dibromoethane as an alkylating agent under inert conditions. Key steps include:

-

Reaction setup: Combining ethyl 3-oxopropanoate with 4-bromo-2-methylbenzoyl chloride in the presence of a palladium catalyst.

-

Agitation: Prolonged stirring (up to 9 days) under nitrogen to ensure complete conversion .

-

Workup: Extraction with methylene chloride, followed by chromatographic purification using hexane-ethyl acetate gradients .

Yield optimization remains challenging due to side reactions, such as hydrolysis of the ester group or undesired bromination. Modifying reaction conditions (e.g., temperature, catalyst loading) can improve efficiency .

Alternative Routes

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 3-(4-bromo-2-methylphenyl)-3-oxopropanoate serves as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. For example:

-

Hydrolysis: Conversion to 3-(4-bromo-2-methylphenyl)-3-oxopropanoic acid, a potential COX-2 inhibitor.

-

Condensation: Reaction with hydrazines to form pyrazolone derivatives, which exhibit analgesic activity .

Heterocyclic Chemistry

The β-keto ester moiety participates in cyclocondensation reactions to yield imidazoles and pyrazines. In , ethyl 3-bromo-2-oxopropanoate (a structural analog) was used to synthesize ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate with a 50.6% yield under optimized conditions . This highlights the potential of brominated β-keto esters in constructing nitrogen-containing heterocycles.

Comparative Analysis with Analogous Compounds

Ethyl 3-(4-Bromophenyl)-3-oxopropanoate

-

Structural difference: Lacks the methyl group at the ortho position.

-

Reactivity: Higher electrophilicity due to reduced steric hindrance, enabling faster coupling reactions .

3-(4-Bromo-2-methylphenyl)-2-oxopropanoic Acid

-

Functional groups: Carboxylic acid instead of an ethyl ester.

-

Applications: Direct incorporation into peptide mimetics or metal-organic frameworks.

Future Research Directions

-

Catalytic Optimization: Exploring biocatalysts (e.g., lipases) for enantioselective synthesis.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with in vitro assays.

-

Green Chemistry: Developing solvent-free or aqueous-phase synthetic routes to enhance sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume